molecular formula C8H9NO B14855524 3-Cyclopropoxypyridine

3-Cyclopropoxypyridine

Cat. No.: B14855524
M. Wt: 135.16 g/mol
InChI Key: KKRVAVUZCXVBRR-UHFFFAOYSA-N
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Description

3-Cyclopropoxypyridine is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, where a cyclopropoxy group is attached to the third carbon of the pyridine ring

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3-cyclopropyloxypyridine

InChI

InChI=1S/C8H9NO/c1-2-8(6-9-5-1)10-7-3-4-7/h1-2,5-7H,3-4H2

InChI Key

KKRVAVUZCXVBRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypyridine typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclopropoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxypyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropoxy group may enhance its binding affinity and selectivity towards these targets. Additionally, it can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

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